1-[(2,4-dichlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
1-[(2,4-Dichlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a 2,4-dichlorobenzyl group at the 1-position and a 5-methyl-1,3,4-oxadiazole ring at the 2-position. The molecular formula is C₁₈H₁₃Cl₂N₃O, with a molecular weight of approximately 364.22 g/mol (estimated based on structural analogs in ). The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, while the dichlorophenyl group enhances lipophilicity and target-binding affinity.
Properties
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c1-11-21-22-18(24-11)17-8-12-4-2-3-5-16(12)23(17)10-13-6-7-14(19)9-15(13)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJYQIKMIZRZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the indole moiety: The indole ring can be introduced through various methods, such as Fischer indole synthesis or via palladium-catalyzed cross-coupling reactions.
Introduction of the dichlorobenzyl group: This step may involve nucleophilic substitution reactions where the indole nitrogen attacks a suitable dichlorobenzyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole nitrogen or the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the indole structure enhances the bioactivity of the compound. For instance:
- Mechanism-Based Approaches : Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer proliferation. For example, compounds similar to 1-[(2,4-dichlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have demonstrated potent activity against various cancer cell lines through mechanisms such as thymidine phosphorylase inhibition .
| Compound | Cell Line Tested | Inhibition (%) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 78% |
| Compound B | K562 (Leukemia) | 85% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar indole and oxadiazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group is believed to enhance lipophilicity, improving membrane penetration.
Case Study 1: Anticancer Evaluation
In a study conducted by Taha et al., novel derivatives of indole coupled with oxadiazoles were synthesized and tested for their anticancer potential against various human cancer cell lines. The results indicated that certain derivatives had up to six times greater thymidine phosphorylase inhibitory activity compared to standard drugs .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related compounds showed that they exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis suggested that modifications at the oxadiazole ring could enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Antifungal Activity
- VNI and its derivatives () exhibit sub-micromolar inhibition of CYP51, critical for ergosterol biosynthesis in fungi and protozoa.
- Compound 4o () demonstrates antifungal efficacy via a benzimidazole-oxadiazole scaffold, but sulfur linkages may alter membrane permeability compared to the indole analog.
Anticancer Potential
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () highlight the importance of the oxadiazole-dichlorophenyl motif in targeting liver cancer. The indole core in the query compound may enhance DNA intercalation or kinase inhibition, though this requires experimental validation.
Physicochemical Properties
- Lipophilicity : The dichlorophenyl group increases logP (~4.0 estimated) compared to the fluorophenyl analog (logP = 3.75), favoring blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : Oxadiazole rings resist oxidative metabolism, as seen in VNI derivatives , whereas imidazole or triazole substituents in analogs () may alter cytochrome P450 interactions.
Biological Activity
The compound 1-[(2,4-dichlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic derivative that incorporates both indole and oxadiazole moieties. These structural elements are known for their diverse biological activities, making this compound a candidate for various pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure
The molecular formula of the compound is . The presence of the 2,4-dichlorophenyl group and the 5-methyl-1,3,4-oxadiazol-2-yl moiety contributes to its potential biological properties.
Biological Activities
Research indicates that compounds containing oxadiazole and indole structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds with oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines, such as breast and lung cancers .
- Antimicrobial Properties : Oxadiazole derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes .
- Anti-inflammatory Effects : Some studies suggest that oxadiazoles can inhibit inflammatory pathways, potentially serving as anti-inflammatory agents .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of various oxadiazole derivatives. The compound exhibited significant cytotoxicity against human colon adenocarcinoma cells with an IC50 value of approximately 92.4 µM .
- Antimicrobial Activity : In another study, oxadiazole derivatives were tested against common pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Data Table: Summary of Biological Activities
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
